

Technical Guide: Ac-WEHD-AFC TFA for the Investigation of Macrophage Pyroptosis

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Compound of Interest

Compound Name: Ac-WEHD-AFC TFA

Cat. No.: B10765567

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Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. In macrophages, this process is predominantly mediated by the activation of inflammatory caspases, particularly caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1 β and IL-18. The fluorogenic substrate **Ac-WEHD-AFC TFA** offers a sensitive and specific method for quantifying caspase-1 activity, a key event in the execution of pyroptosis. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using **Ac-WEHD-AFC TFA** to study pyroptosis in macrophages.

Principle of the Assay

Ac-WEHD-AFC TFA is a synthetic peptide substrate containing the caspase-1 recognition sequence Trp-Glu-His-Asp (WEHD). This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of AFC is quenched. Upon cleavage by active caspase-1, free AFC is released, resulting in a significant increase in fluorescence that can be measured using a fluorescence plate reader or visualized by fluorescence microscopy. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the **Ac-WEHD-AFC TFA** assay and for inducing pyroptosis in commonly used macrophage cell lines. Note: These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: **Ac-WEHD-AFC TFA** Specifications

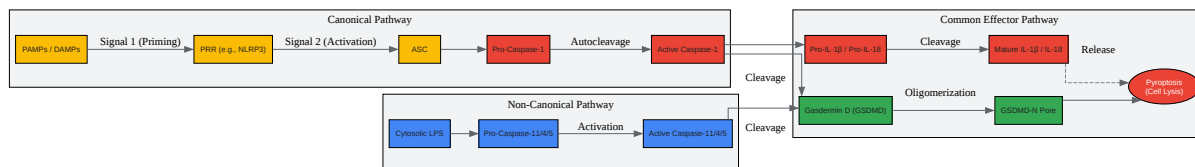
Parameter	Value	Reference(s)
Excitation Wavelength	380 - 400 nm	[1]
Emission Wavelength	460 - 505 nm	[1]
Recommended Stock Solution Concentration	10 mM in DMSO	[2] [3]
Recommended Working Concentration (Cell Lysate)	10 μ M	[2] [3]
Recommended Working Concentration (Live Cells)	20-50 μ M (to be optimized)	N/A

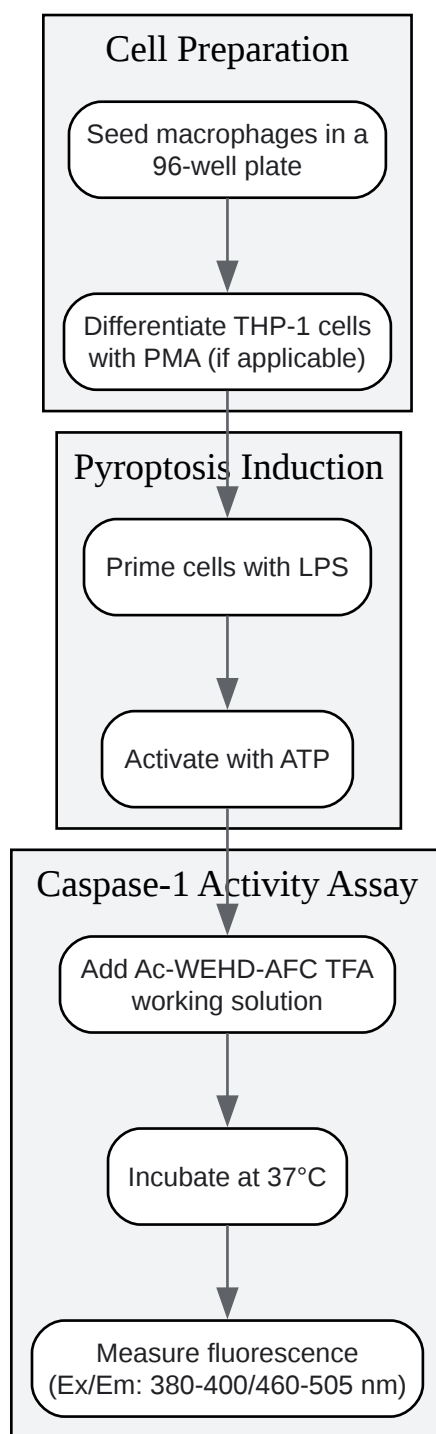
Table 2: Recommended Conditions for Inducing Pyroptosis in Macrophages

Cell Line	Priming Agent (Concentration, Time)	Activating Agent (Concentration, Time)	Reference(s)
THP-1 (PMA-differentiated)	LPS (1 μ g/mL, 4 hours)	ATP (5 mM, 45 minutes)	[4]
J774A.1	LPS (10 ng/mL, 4 hours)	ATP (3 mM, 90 minutes)	[5]

Signaling Pathways in Macrophage Pyroptosis

Pyroptosis can be initiated through canonical and non-canonical pathways, both culminating in the cleavage of GSDMD and cell death.





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